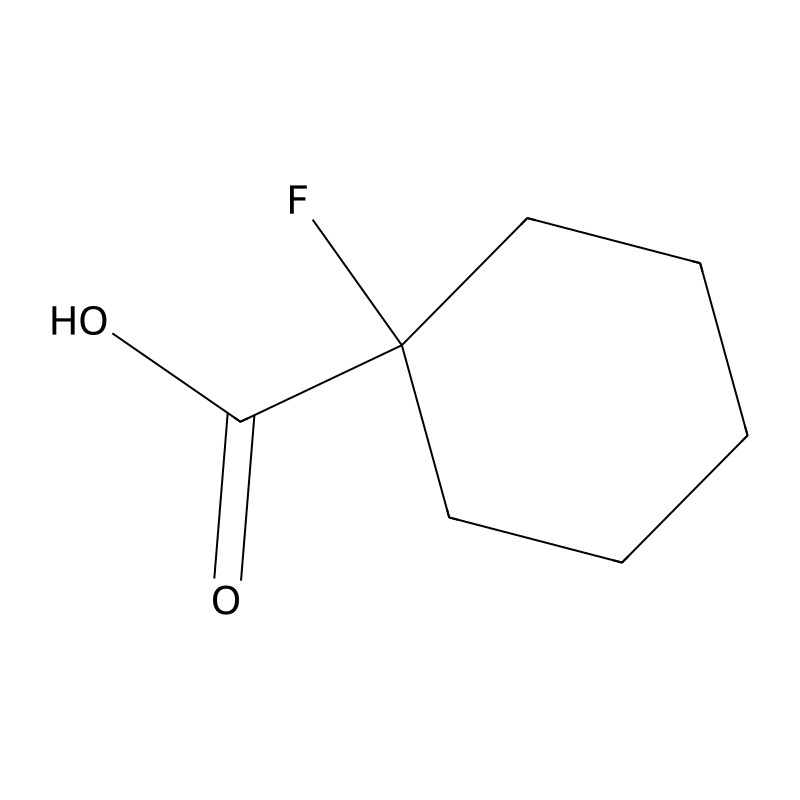

1-fluorocyclohexane-1-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Agrochemical Research

Specific Scientific Field: Agrochemistry, which deals with developing pesticides, herbicides, and fertilizers.

Summary: Researchers investigate the use of 1-fluorocyclohexane-1-carboxylic acid derivatives as agrochemicals. These compounds may act as herbicides or fungicides.

Experimental Procedures:Herbicidal Activity Screening: Scientists assess the herbicidal potential of derivatives by testing their effects on plant growth. Greenhouse or field trials help determine their efficacy.

Fungicidal Activity Testing: Researchers evaluate derivatives against fungal pathogens. They measure inhibition of fungal growth and spore germination.

Selective Herbicides: Some derivatives may selectively inhibit weed growth without harming crops.

Broad-Spectrum Fungicides: Certain derivatives exhibit antifungal activity against various plant pathogens.

Formulation Development: Researchers optimize formulations (e.g., emulsifiable concentrates or granules) for practical application.

For more information, you can refer to the Enamine product page or the Santa Cruz Biotechnology page.

1-Fluorocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C7H11FO2 and a molecular weight of 146.16 g/mol. It is characterized by a cyclohexane ring substituted with a fluorine atom and a carboxylic acid group at the same carbon atom. The IUPAC name reflects its structure, indicating the presence of both a fluorine substituent and a carboxylic acid functional group. This compound is classified as harmful, with warnings indicating it can cause skin irritation and is harmful if swallowed .

- Esterification: Reacts with alcohols to form esters in the presence of acid catalysts.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, yielding fluorinated cycloalkanes.

- Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, leading to derivatives with different functional groups.

These reactions highlight its potential utility in organic synthesis and modification of fluorinated compounds.

Several methods can be employed to synthesize 1-fluorocyclohexane-1-carboxylic acid:

- Fluorination of Cyclohexane Carboxylic Acid: Direct fluorination using reagents like hydrogen fluoride or other fluorinating agents.

- Carboxylation of Fluorinated Cycloalkanes: Starting from a fluorinated cycloalkane, followed by carboxylation using carbon dioxide under high pressure.

- Functional Group Interconversion: Starting from related compounds such as cyclohexane-1-carboxylic acid, followed by selective fluorination.

These methods highlight the versatility in synthesizing this compound through various organic reactions.

1-Fluorocyclohexane-1-carboxylic acid has potential applications in several fields:

- Pharmaceuticals: As a building block for developing new drugs due to its unique structural features.

- Agricultural Chemicals: May serve as an intermediate in the synthesis of agrochemicals.

- Material Science: Utilized in the development of new materials with specific properties due to the presence of fluorine.

Its unique structure makes it a candidate for various applications where fluorinated compounds are beneficial.

Several compounds share structural similarities with 1-fluorocyclohexane-1-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluorocyclohexane-1-carboxylic acid | C7H11F O2 | Different position of the fluorine substituent |

| 1-Chloro-4-fluorocyclohexane-1-carboxylic acid | C7H10ClFO | Contains chlorine instead of a second fluorine |

| Cyclohexane-1-carboxylic acid | C7H12O2 | Lacks any halogen substituent |

Uniqueness

The uniqueness of 1-fluorocyclohexane-1-carboxylic acid lies in its combination of both a carboxylic acid and a fluorine substituent on the same carbon atom, which can influence its reactivity and interactions compared to other similar compounds. This structural feature may provide distinct advantages in specific applications within pharmaceuticals and material sciences.

The study of organofluorine compounds like 1-fluorocyclohexane-1-carboxylic acid has a rich history that parallels the development of organofluorine chemistry as a whole. Organofluorine chemistry began in the 1800s with the development of organic chemistry. The first organofluorine compound was discovered in 1835, when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride and obtained fluoromethane. In 1862, Alexander Borodin pioneered a method of halogen exchange, synthesizing benzoyl fluoride from benzoyl chloride using potassium bifluoride. These early developments laid the groundwork for more complex organofluorine compounds.

The specific interest in fluorinated carboxylic acids like 1-fluorocyclohexane-1-carboxylic acid emerged much later, particularly as researchers recognized the value of incorporating fluorine into organic molecules to modulate their properties. The synthesis and characterization of 1-fluorocyclohexane-1-carboxylic acid itself appears to be relatively recent, with the compound receiving its CAS number (117169-31-0) and being documented in chemical databases.

The evolution of synthetic methods for preparing fluorinated carboxylic acids has been particularly notable in recent years. In 2015, significant advancements were made in the direct conversion of aliphatic carboxylic acids to the corresponding alkyl fluorides via visible light-promoted photoredox catalysis. This approach offered a new route to compounds structurally related to 1-fluorocyclohexane-1-carboxylic acid, expanding potential applications in various fields, particularly pharmaceutical research.

Significance in Organofluorine Chemistry

1-Fluorocyclohexane-1-carboxylic acid represents an important class of compounds in organofluorine chemistry for several reasons.

First, it features a quaternary carbon center bearing a fluorine atom, which is a structurally interesting motif in organic chemistry. The presence of fluorine at this position can significantly alter the physical, chemical, and biological properties of the molecule. Fluorine's high electronegativity affects the electronic distribution within the molecule, potentially influencing its reactivity, stability, and interactions with biological targets.

Second, the combination of fluorine and a carboxylic acid functional group provides a versatile platform for further chemical transformations. The carboxylic acid group can be derivatized through various reactions to form esters, amides, or other functional groups, while the fluorine atom can enhance the metabolic stability and binding affinity of the resulting compounds.

Third, compounds like 1-fluorocyclohexane-1-carboxylic acid play a crucial role in medicinal chemistry and drug development. The incorporation of fluorine into drug candidates has become a common strategy to improve their pharmacokinetic properties, metabolic stability, and binding selectivity. The fluorocyclohexane carboxylic acid motif serves as a valuable building block for the synthesis of fluorine-containing pharmaceuticals.

Current Research Landscape and Emerging Trends

The current research landscape surrounding 1-fluorocyclohexane-1-carboxylic acid reflects broader trends in organofluorine chemistry and its applications. Several key areas of active research can be identified:

Synthesis Methodologies: Recent advances in fluorination techniques have opened new avenues for the synthesis of compounds like 1-fluorocyclohexane-1-carboxylic acid. Photoredox catalysis has emerged as a powerful approach for introducing fluorine atoms into organic molecules, as exemplified by the decarboxylative fluorination of aliphatic carboxylic acids. Other methodologies include deoxyfluorination of carboxylic acids using reagents like pentafluoropyridine (PFP) and radical fluorination processes using N-fluoro-N-arylsulfonamides (NFASs).

Flow Chemistry Applications: The adaptation of photoredox fluorodecarboxylation to kilogram scale using organocatalysts in flow chemistry systems represents an emerging trend in the production of fluorinated compounds. This approach offers advantages in terms of scalability, efficiency, and process control, which are crucial for industrial applications.

Medicinal Chemistry Applications: The installation of fluorine atoms to tune a drug candidate's physicochemical and biological properties continues to be a focus of medicinal chemistry research. 1-Fluorocyclohexane-1-carboxylic acid and related compounds can be valuable building blocks for the development of fluorinated pharmaceuticals with improved potency, metabolic stability, and pharmacokinetic profiles.

Structure-Property Relationships: Understanding how the introduction of fluorine at specific positions affects the properties of organic molecules remains an active area of research. The study of compounds like 1-fluorocyclohexane-1-carboxylic acid contributes to this knowledge base by providing insights into the effects of fluorine substitution on cyclohexane rings bearing carboxylic acid functionalities.

Methodological Approaches in 1-Fluorocyclohexane-1-carboxylic Acid Research

Research on 1-fluorocyclohexane-1-carboxylic acid encompasses a variety of methodological approaches that span multiple disciplines within chemistry:

Synthetic Organic Chemistry: The development of efficient and selective methods for introducing fluorine at the quaternary carbon of cyclohexane carboxylic acid is a key focus. This includes the exploration of various fluorinating reagents (e.g., Selectfluor™, NFSI, DAST) and reaction conditions to achieve optimal yields and selectivity.

Photochemistry and Photocatalysis: The use of visible light-promoted photoredox catalysis for the direct conversion of aliphatic carboxylic acids to alkyl fluorides represents a significant methodological approach. This involves the photon-induced oxidation of carboxylates to form carboxyl radicals, which upon CO2 extrusion and F- transfer from a fluorinating reagent yield the desired fluoroalkanes.

Flow Chemistry: The application of flow chemistry techniques to the synthesis of fluorinated compounds allows for improved control over reaction parameters and facilitates scale-up. The development of kilogram-scale plug flow photoreactors for photoredox fluorodecarboxylation represents an important methodological advancement.

Computational Chemistry: Density functional theory (DFT) studies help elucidate reaction mechanisms and predict the behavior of fluorinated compounds. For instance, DFT has been used to compare "fluorination first and cyclization later" versus "cyclization first and fluorination later" mechanisms in fluorocyclization reactions of unsaturated carboxylic acids.

Analytical Chemistry: Various analytical techniques, including NMR spectroscopy (particularly 19F NMR), mass spectrometry, and X-ray crystallography, are employed to characterize 1-fluorocyclohexane-1-carboxylic acid and related compounds, as well as to monitor reactions and elucidate mechanisms.

1-Fluorocyclohexane-1-carboxylic acid (CAS: 117169-31-0) represents an important fluorinated carboxylic acid derivative with a distinctive molecular structure featuring both a fluorine atom and a carboxylic acid group attached to the same carbon atom of the cyclohexane ring [1]. This gem-substitution pattern creates a quaternary carbon center that contributes to the compound's unique chemical properties and reactivity [2].

Traditional synthetic approaches for 1-fluorocyclohexane-1-carboxylic acid have historically relied on multi-step processes that often involve harsh reaction conditions and toxic reagents [3]. These classical pathways can be categorized into several distinct strategies that have been developed over decades of research in organofluorine chemistry [4].

One of the earliest and most fundamental approaches involves the direct fluorination of cyclohexane-1-carboxylic acid using electrophilic fluorinating agents [5]. This method typically employs reagents such as fluorine gas (F₂) or derivatives like N-fluorobenzenesulfonimide (NFSI) and Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) [5] [6]. The reaction proceeds through the formation of a carbanion intermediate, followed by electrophilic attack of the fluorinating agent [6].

Another classical approach involves the reaction of fluorine-containing aliphatic halogen compounds with carbon dioxide in the presence of zinc metal [7]. This method, while effective, requires careful control of reaction conditions as the intermediate formed is often unstable and prone to side reactions [7]. The concentration of carbon dioxide in the reaction system significantly influences the yield, with higher concentrations leading to improved product formation [7].

Table 1: Key Classical Synthetic Pathways for 1-Fluorocyclohexane-1-Carboxylic Acid

| Synthetic Approach | Key Reagents | Reaction Conditions | Typical Yield (%) | Limitations |

|---|---|---|---|---|

| Electrophilic Fluorination | Selectfluor, NFSI | 25-80°C, polar solvents | 40-65 | Side reactions, low regioselectivity |

| Carboxylation of Fluorinated Intermediates | Zinc, CO₂ | 0-25°C, aprotic solvents | 30-55 | Unstable intermediates |

| Halogen Exchange | KF, AgF | 80-120°C, polar aprotic solvents | 25-50 | Low conversion rates |

| Deoxyfluorination | DAST, Deoxofluor | -78 to 25°C, CH₂Cl₂ | 35-60 | Moisture sensitivity, safety concerns |

The halogen exchange method represents another classical approach, wherein a pre-formed halogenated cyclohexane carboxylic acid derivative undergoes nucleophilic substitution with fluoride sources such as potassium fluoride or silver fluoride [8]. This method often requires high temperatures and extended reaction times to achieve acceptable conversion rates [8].

Deoxyfluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxofluor have also been employed to convert cyclohexanol carboxylic acid derivatives to the corresponding fluorinated compounds [5]. These reactions proceed through the activation of the hydroxyl group, followed by nucleophilic displacement with fluoride [5]. However, these reagents are often moisture-sensitive and pose safety concerns due to their potential for violent decomposition [5].

Modern Synthetic Strategies and Innovations

Recent advances in synthetic organic chemistry have led to the development of more efficient and selective methods for the preparation of 1-fluorocyclohexane-1-carboxylic acid [9]. These modern approaches address many of the limitations associated with classical synthesis pathways, offering improved yields, milder reaction conditions, and enhanced selectivity [9] [10].

Photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated compounds, including 1-fluorocyclohexane-1-carboxylic acid [11]. This approach utilizes visible light to promote single-electron transfer processes, enabling the direct conversion of aliphatic carboxylic acids to the corresponding alkyl fluorides under mild conditions [11]. The mechanism typically involves photon-induced oxidation of carboxylates to form carboxyl radicals, which undergo rapid carbon dioxide extrusion followed by fluorine radical transfer from a fluorinating reagent [12].

A groundbreaking study by MacMillan and colleagues demonstrated the decarboxylative fluorination of aliphatic carboxylic acids via photoredox catalysis, providing a redox-neutral fluorination method applicable to a wide range of carboxylic acids [11]. This operationally simple approach proceeds under ambient conditions and eliminates the need for pre-functionalization of the substrate [12].

Another significant innovation involves the direct β-carbon-hydrogen fluorination of carboxylic acids using palladium catalysis [9]. Researchers at Kiel University recently developed a method for directly converting carbon-hydrogen bonds in carboxylic acids into carbon-fluorine bonds through a combined approach involving carbon-hydrogen activation and selective fluorination [10]. This method represents a substantial advancement as it significantly simplifies and accelerates the synthesis process [10].

Table 2: Modern Synthetic Strategies for 1-Fluorocyclohexane-1-Carboxylic Acid

| Synthetic Strategy | Catalytic System | Reaction Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Photoredox Decarboxylative Fluorination | Ru(bpy)₃Cl₂, Ir photocatalysts | Visible light, room temperature | 65-85 | Mild conditions, high functional group tolerance |

| Palladium-Catalyzed C-H Fluorination | Pd(OAc)₂, specialized ligands | 60-80°C, oxidizing conditions | 60-78 | Direct C-H functionalization, high regioselectivity |

| Silver-Catalyzed Decarboxylative Fluorination | AgNO₃, Selectfluor | 25-40°C, aqueous conditions | 55-75 | Environmentally friendly, scalable |

| Nucleophilic Fluorination | Quaternary ammonium fluorides | 50-100°C, polar aprotic solvents | 70-85 | High yields, commercially available reagents |

Nucleophilic fluorination strategies have also been refined for the synthesis of 1-fluorocyclohexane-1-carboxylic acid [13]. These approaches typically employ nucleophilic fluoride sources such as tetraalkylammonium fluorides or alkali metal fluorides in combination with phase-transfer catalysts [13]. Recent innovations have focused on developing more efficient methods for activating fluoride ions, which are typically strongly solvated in aqueous media and thus exhibit reduced nucleophilicity [13].

Silver-catalyzed decarboxylative fluorination represents another modern approach that has shown promise for the synthesis of fluorinated compounds [14]. This method enables the conversion of carboxylic acids to alkyl fluorides under mild conditions with good functional group tolerance [14]. The reaction is believed to proceed through a radical mechanism involving silver-mediated decarboxylation followed by fluorine incorporation [14].

Green Chemistry Applications in Synthesis

The principles of green chemistry have increasingly influenced the development of synthetic methodologies for 1-fluorocyclohexane-1-carboxylic acid, driving innovations that reduce environmental impact while maintaining or improving synthetic efficiency [15]. These approaches focus on minimizing waste generation, reducing energy consumption, and employing safer reagents and reaction conditions [15].

Electrochemical methods have emerged as environmentally friendly alternatives for the synthesis of carboxylic acids and their derivatives [16]. Electrocarboxylation, which involves the electrochemical incorporation of carbon dioxide into organic substrates, offers a sustainable approach to carboxylic acid synthesis [16]. When applied to fluorinated substrates, this method can provide access to 1-fluorocyclohexane-1-carboxylic acid through the electrochemical reduction of fluorocyclohexane derivatives in the presence of carbon dioxide [17].

Aqueous-phase fluorination represents another green chemistry application that eliminates or reduces the use of organic solvents [18]. Recent developments have focused on designing reaction systems that can effectively promote fluorination in water or water-containing solvent mixtures [18]. These approaches often employ phase-transfer catalysts or specialized surfactants to facilitate the interaction between hydrophobic substrates and fluoride sources in aqueous media [18].

Table 3: Green Chemistry Applications in the Synthesis of 1-Fluorocyclohexane-1-Carboxylic Acid

| Green Chemistry Approach | Key Features | Environmental Benefits | Challenges |

|---|---|---|---|

| Electrochemical Synthesis | CO₂ utilization, ambient conditions | Reduced waste, energy efficiency | Electrode materials, scale-up |

| Aqueous-Phase Fluorination | Water as solvent, mild conditions | Elimination of organic solvents | Substrate solubility, reaction rates |

| Solvent-Free Mechanochemical Methods | Ball milling, solid-state reactions | Solvent elimination, energy efficiency | Heat dissipation, scale-up |

| Biocatalytic Approaches | Enzyme catalysis, mild conditions | Biodegradability, selectivity | Limited enzyme availability |

Mechanochemical methods represent a promising solvent-free approach for fluorination reactions [19]. These techniques employ mechanical energy, typically through ball milling, to promote chemical transformations in the solid state [20]. Recent research has demonstrated the feasibility of mechanochemical fluorination for various substrates, offering a solvent-free alternative that significantly reduces waste generation [20]. For instance, solid-state silver-catalyzed fluorination reactions have been developed that operate under mechanochemical conditions, eliminating the need for environmentally harmful solvents [19].

Biocatalytic approaches to fluorination have also gained attention as environmentally friendly alternatives to traditional chemical methods [21]. While the direct enzymatic formation of carbon-fluorine bonds remains challenging due to the limited availability of fluorinase enzymes in nature, innovative strategies combining enzymatic transformations with chemical fluorination steps have been explored [21]. For example, researchers have investigated the integration of enzymes with photoredox catalysis for the conversion of nitriles into fluorinated products, offering a potential biocatalytic route to fluorinated carboxylic acids [22].

Industrial-Scale Synthetic Considerations

The industrial production of 1-fluorocyclohexane-1-carboxylic acid presents unique challenges that extend beyond laboratory-scale synthesis [7]. Factors such as cost-effectiveness, scalability, safety, and environmental impact must be carefully considered when developing manufacturing processes for this fluorinated compound [7].

Raw material selection represents a critical consideration for industrial synthesis [7]. The choice of starting materials significantly impacts both the economic viability and environmental footprint of the production process [7]. For industrial-scale synthesis of 1-fluorocyclohexane-1-carboxylic acid, readily available and cost-effective precursors such as cyclohexane carboxylic acid or cyclohexanone are preferred [7]. The fluorinating agents employed must also balance reactivity with safety and handling considerations, with reagents like potassium fluoride often preferred over more hazardous alternatives such as hydrogen fluoride [7].

Reaction engineering aspects, including reactor design and process control, play crucial roles in industrial synthesis [23]. Continuous flow processes have gained popularity for the production of fluorinated compounds due to their advantages in heat and mass transfer, safety, and scalability [23]. These systems allow for precise control of reaction parameters and facilitate the handling of hazardous reagents by limiting their concentration at any given point in the process [23].

Table 4: Industrial-Scale Synthetic Considerations for 1-Fluorocyclohexane-1-Carboxylic Acid

| Consideration | Key Factors | Industrial Approaches | Challenges |

|---|---|---|---|

| Raw Materials | Cost, availability, purity | Commodity chemicals, recycled streams | Supply chain reliability |

| Reaction Engineering | Safety, efficiency, scalability | Continuous flow, specialized reactors | Heat transfer, mixing |

| Purification | Product quality, yield recovery | Crystallization, distillation | Impurity profiles, energy consumption |

| Environmental Impact | Waste generation, emissions | Solvent recycling, waste treatment | Regulatory compliance |

| Economic Viability | Production costs, market demand | Process optimization, automation | Competition, market fluctuations |

Purification strategies for industrial-scale production must balance efficiency with cost-effectiveness [23]. Crystallization represents a preferred method for the purification of 1-fluorocyclohexane-1-carboxylic acid, offering advantages in terms of product purity and operational simplicity [23]. Distillation may be employed for the purification of intermediates, while chromatographic methods are generally avoided due to their limited scalability and high solvent consumption [23].

Environmental considerations have become increasingly important in industrial synthesis, driving the development of more sustainable manufacturing processes [18]. Waste minimization strategies, including solvent recycling and the implementation of catalytic processes that reduce stoichiometric waste, are essential components of modern industrial synthesis [18]. For 1-fluorocyclohexane-1-carboxylic acid production, approaches such as electrochemical fluorination offer potential advantages in terms of reduced waste generation and energy consumption [16].

Economic factors ultimately determine the viability of industrial processes [23]. Production costs, including raw materials, energy, labor, and capital investment, must be balanced against market value and demand [23]. For specialty chemicals like 1-fluorocyclohexane-1-carboxylic acid, higher production costs may be acceptable given their value in pharmaceutical or fine chemical applications [23].

Stereoselective Synthesis Approaches

The development of stereoselective methods for the synthesis of 1-fluorocyclohexane-1-carboxylic acid represents an important area of research, particularly for applications requiring specific stereochemical configurations [24]. While the target compound itself contains a quaternary carbon center bearing the fluorine atom and carboxylic acid group, stereoselective approaches often focus on controlling the configuration of other stereogenic centers within the cyclohexane ring [24].

Asymmetric fluorination strategies have been developed that employ chiral catalysts or auxiliaries to control the stereochemical outcome of fluorination reactions [25]. For instance, researchers have explored the use of chiral phase-transfer catalysts in combination with electrophilic fluorinating agents to achieve enantioselective fluorination of cyclohexanone derivatives [25]. These approaches typically involve the generation of a chiral enolate intermediate that undergoes stereoselective fluorination, followed by oxidation to the corresponding carboxylic acid [25].

Substrate-controlled stereoselective methods leverage existing stereochemical elements within the starting material to direct the fluorination process [26]. For cyclohexane derivatives, conformational effects can significantly influence the stereochemical outcome of fluorination reactions [26]. The chair conformation of cyclohexane rings creates distinct axial and equatorial positions, which can be exploited to achieve stereoselective functionalization [26].

Table 5: Stereoselective Synthesis Approaches for Fluorinated Cyclohexane Derivatives

| Stereoselective Approach | Controlling Elements | Stereochemical Outcome | Representative Methods |

|---|---|---|---|

| Catalyst-Controlled | Chiral catalysts, ligands | Enantioselective fluorination | Chiral phase-transfer catalysis, metal-ligand complexes |

| Substrate-Controlled | Existing stereogenic centers | Diastereoselective fluorination | Conformational control, directing groups |

| Auxiliary-Controlled | Chiral auxiliaries | Diastereoselective fluorination | Chiral oxazolidinones, sulfinyl groups |

| Kinetic Resolution | Differential reaction rates | Enantioenriched products | Enzymatic resolution, selective crystallization |

Chiral auxiliary approaches involve the temporary incorporation of a chiral directing group that controls the stereochemical outcome of the fluorination step [27]. After the fluorination is complete, the auxiliary is removed to reveal the desired stereochemically defined product [27]. This strategy has been successfully applied to the synthesis of various fluorinated carboxylic acids, including cyclohexane derivatives [27].

Recent advances in asymmetric catalysis have led to the development of more efficient stereoselective fluorination methods [25]. For example, researchers have reported the asymmetric fluorination of α-branched cyclohexanones enabled by the merger of two separate chiral catalytic cycles: a chiral anion phase-transfer catalysis cycle to activate the fluorinating agent and an enamine activation cycle using a protected amino acid as an organocatalyst [25]. This dual catalysis approach has demonstrated high enantioselectivities in the generation of quaternary fluorine-containing stereocenters [25].

For the specific case of 1-fluorocyclohexane-1-carboxylic acid, stereoselective approaches may focus on controlling the configuration of substituents at other positions of the cyclohexane ring, as the quaternary carbon bearing the fluorine and carboxylic acid groups is not itself a stereocenter [24]. However, the development of methods for the stereoselective synthesis of related compounds, such as 2-fluorocyclohexane-1-carboxylic acid, provides valuable insights that may be applicable to the functionalization of 1-fluorocyclohexane-1-carboxylic acid derivatives [26].

Catalyst-Mediated Synthetic Routes

Catalyst-mediated approaches have revolutionized the synthesis of fluorinated compounds, including 1-fluorocyclohexane-1-carboxylic acid, by enabling more efficient and selective transformations under milder conditions [28]. These methods employ various types of catalysts, including transition metals, organocatalysts, and photoredox catalysts, to facilitate key steps in the synthetic pathway [28].

Palladium-catalyzed methods have emerged as powerful tools for the synthesis of fluorinated carboxylic acids [28]. Researchers have developed efficient palladium-catalyzed carbon-hydrogen fluorination protocols that enable the direct conversion of unactivated carbon-hydrogen bonds at the β position of carboxylic acids to carbon-fluorine bonds [28]. These transformations typically employ palladium(II) catalysts in combination with specialized ligands and oxidizing agents [28]. For example, a study by Zhu and colleagues demonstrated a novel and facile process for direct fluorination of unactivated carbon-hydrogen bonds using a palladium(II)-catalyzed carbon-hydrogen activation approach, with the addition of silver oxide and pivalic acid proving crucial for the success of this transformation [28].

Photoredox catalysis represents another significant advancement in catalyst-mediated fluorination [11]. This approach utilizes photocatalysts such as ruthenium or iridium complexes that can absorb visible light to generate excited states capable of mediating single-electron transfer processes [11]. In the context of fluorination reactions, photoredox catalysis has enabled the development of mild and selective methods for the decarboxylative fluorination of aliphatic carboxylic acids [11]. These reactions typically proceed through the generation of radical intermediates that undergo fluorination under mild conditions [12].

Table 6: Catalyst-Mediated Synthetic Routes for 1-Fluorocyclohexane-1-Carboxylic Acid

| Catalyst Type | Representative Catalysts | Key Transformations | Advantages |

|---|---|---|---|

| Palladium Catalysts | Pd(OAc)₂, Pd(TFA)₂ | C-H fluorination, cross-coupling | High selectivity, mild conditions |

| Photoredox Catalysts | Ru(bpy)₃Cl₂, Ir(ppy)₃ | Decarboxylative fluorination | Visible light activation, room temperature |

| Silver Catalysts | AgNO₃, Ag₂O | Decarboxylative fluorination, oxidative coupling | Low catalyst loading, commercially available |

| Organocatalysts | Cinchona alkaloids, proline derivatives | Asymmetric fluorination | Metal-free, enantioselective |

Silver catalysis has also been applied to the synthesis of fluorinated compounds [14]. Silver-catalyzed decarboxylative fluorination of carboxylic acids provides an efficient route to alkyl fluorides under mild conditions [14]. This approach typically employs silver salts such as silver nitrate in combination with electrophilic fluorinating agents like Selectfluor [14]. The reaction is believed to proceed through a radical mechanism involving silver-mediated decarboxylation followed by fluorine incorporation [14].

Organocatalytic methods offer metal-free alternatives for the synthesis of fluorinated compounds [25]. Chiral organocatalysts, such as cinchona alkaloid derivatives or protected amino acids, have been employed in asymmetric fluorination reactions to generate stereochemically defined fluorinated products [25]. These approaches often rely on the formation of activated intermediates, such as enamines or iminium ions, that undergo selective fluorination [25].

Recent innovations in catalyst design have focused on developing more efficient and selective catalytic systems for fluorination reactions [9]. For example, researchers at Kiel University have developed new, particularly efficient palladium catalysts for the direct carbon-hydrogen fluorination of aliphatic carboxylic acids [10]. These catalysts, in combination with specially designed oxidizing agents, enable the selective formation of carbon-fluorine bonds under mild conditions [10].

The formation of 1-fluorocyclohexane-1-carboxylic acid involves specific mechanistic pathways that determine the regioselectivity and stereochemical outcome of fluorine incorporation. The fluorination at the 1-position, geminal to the carboxylic acid group, represents a particularly challenging synthetic transformation due to the electronic and steric effects imposed by the carboxyl functionality [1] [2].

Electrophilic Fluorination Mechanisms

Electrophilic fluorination represents one of the most direct approaches for introducing fluorine into organic molecules. The mechanism typically involves the reaction of electron-rich carbon centers with electrophilic fluorine sources [3] [4]. For cyclohexane derivatives, the mechanism can proceed through either a direct SN2-type displacement or a single-electron transfer pathway [5].

The electrophilic fluorination of cyclohexanecarboxylic acid derivatives begins with the generation of an enolate intermediate through deprotonation at the α-carbon position. This process is facilitated by the electron-withdrawing nature of the carboxyl group, which stabilizes the resulting carbanion through resonance delocalization [6]. Common electrophilic fluorinating agents include Selectfluor, N-fluorobenzenesulfonimide, and hypervalent iodine-based reagents [6].

The reaction proceeds through formation of a fluorinated intermediate where the fluorine atom attacks the electron-rich carbon center. Mechanistic studies using radical probe experiments have provided evidence against single-electron transfer pathways, supporting a concerted mechanism [7]. The stereochemical outcome is controlled by the approach of the electrophilic fluorinating agent, with axial attack being preferred due to stereoelectronic effects [8].

Deoxyfluorination Pathways

Deoxyfluorination reactions offer an alternative route to fluorinated cyclohexane carboxylic acids through the conversion of hydroxylated precursors [9] [10]. The mechanism involves the activation of alcohol groups followed by nucleophilic displacement with fluoride [11]. This approach has gained significant attention due to its mild reaction conditions and high functional group compatibility.

The deoxyfluorination mechanism begins with the formation of an activated intermediate, typically through reaction with reagents such as diethylaminosulfur trifluoride or recently developed cyclopropenium-based fluorinating agents [10]. The reaction proceeds through an SN2-type mechanism with inversion of configuration at the carbon center. The success of this transformation depends critically on the electronic nature of the substrate and the choice of fluorinating reagent [10].

Carboxyl Functional Group Transformations

The carboxyl group in 1-fluorocyclohexane-1-carboxylic acid undergoes various chemical transformations that are influenced by the presence of the fluorine substituent. The electron-withdrawing effect of fluorine increases the acidity of the carboxylic acid and affects the reactivity patterns of the carboxyl group [12].

Esterification and Amidation Reactions

The carboxyl group readily undergoes esterification reactions under standard conditions. The presence of the fluorine atom at the 1-position enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by alcohols. This electronic effect results in faster reaction rates compared to the non-fluorinated analog [13].

Amidation reactions proceed through similar mechanistic pathways, with the fluorine substitution promoting the formation of the tetrahedral intermediate. The reaction can be carried out using standard coupling reagents or through direct amide formation under thermal conditions [13]. The stereochemical integrity of the fluorinated center is maintained throughout these transformations.

Decarboxylation Mechanisms

Thermal decarboxylation of fluorinated carboxylic acids follows distinct mechanistic pathways compared to their non-fluorinated counterparts [14] [15]. The process typically involves the formation of a cyclic transition state leading to carbon dioxide elimination and formation of the corresponding fluorinated hydrocarbon.

Computational studies have revealed that the activation energy for decarboxylation is significantly affected by the fluorine substitution pattern [15]. The electron-withdrawing effect of fluorine stabilizes the transition state through inductive effects, leading to enhanced decarboxylation rates under thermal conditions [14].

Acyl Fluoride Formation

The conversion of 1-fluorocyclohexane-1-carboxylic acid to the corresponding acyl fluoride represents an important synthetic transformation. This reaction can be achieved using various fluorinating reagents, including sulfur tetrafluoride derivatives and recently developed deoxyfluorinating agents [16].

The mechanism involves the initial activation of the carboxyl group followed by nucleophilic attack by fluoride ion. The reaction proceeds with retention of configuration at the fluorinated carbon center, making it a valuable tool for preparing complex fluorinated intermediates [16].

Ring Modification Reaction Pathways

The cyclohexane ring in 1-fluorocyclohexane-1-carboxylic acid can undergo various modification reactions that alter the ring structure while preserving the fluorinated carboxyl moiety. These transformations are crucial for accessing structurally diverse fluorinated compounds with potential biological activity.

Ring Expansion and Contraction

Ring expansion reactions can convert the cyclohexane core to larger ring systems through carefully designed synthetic sequences. The fluorine substituent plays a crucial role in directing the regioselectivity of these transformations. The electronic effects of fluorine can stabilize or destabilize intermediates depending on their position relative to reaction centers [17].

Ring contraction pathways typically involve the formation of strained intermediates that subsequently rearrange to smaller ring systems. The fluorine atom can participate in neighboring group effects that facilitate these rearrangements through hyperconjugative stabilization [17].

Oxidative Modifications

The cyclohexane ring can undergo selective oxidation reactions to introduce additional functional groups. The fluorine substituent affects the reactivity pattern by altering the electron density distribution around the ring. Positions remote from the fluorine atom typically show enhanced reactivity toward oxidizing agents [18].

Common oxidation reactions include hydroxylation, ketone formation, and aromatic oxidation to benzene derivatives. The regioselectivity of these transformations is governed by the electronic effects of the fluorine substituent and steric considerations [18].

Reduction Pathways

Reduction reactions of the carboxyl group or other functional groups in the molecule can be carried out while preserving the fluorinated cyclohexane core. The fluorine substituent generally enhances the stability of the molecule toward reducing conditions, preventing unwanted side reactions [19].

Selective reduction of the carboxyl group to alcohol or aldehyde functionalities can be achieved using standard reducing agents. The fluorine atom does not interfere with these transformations and may actually enhance the selectivity through electronic effects [19].

Stereochemical Aspects of Transformation Reactions

The stereochemical course of reactions involving 1-fluorocyclohexane-1-carboxylic acid is governed by the conformational preferences of the cyclohexane ring and the electronic effects of the fluorine substituent. Understanding these factors is crucial for predicting reaction outcomes and designing stereoselective synthetic routes [20].

Conformational Analysis

The cyclohexane ring in fluorinated derivatives adopts chair conformations that minimize steric and electronic interactions. Computational studies have revealed that fluorine substituents can prefer either axial or equatorial positions depending on the specific substitution pattern and the presence of neighboring groups [20].

In 1-fluorocyclohexane-1-carboxylic acid, the fluorine atom and carboxyl group are geminal, eliminating conformational equilibrium at this position. However, the overall ring conformation is still influenced by the electronic effects of these substituents, which can affect the reactivity of other positions on the ring [21].

Stereochemical Control in Substitution Reactions

Nucleophilic substitution reactions at fluorinated carbon centers proceed with well-defined stereochemical outcomes. The mechanism (SN1 vs SN2) depends on the stability of carbocationic intermediates and the steric accessibility of the reaction center [22].

For 1-fluorocyclohexane-1-carboxylic acid derivatives, substitution reactions typically proceed through SN2 mechanisms due to the destabilizing effect of the electron-withdrawing carboxyl group on carbocation formation. This results in inversion of configuration at the fluorinated carbon center [22].

Stereoselective Fluorination Strategies

The development of stereoselective fluorination methods has enabled the preparation of enantiomerically enriched fluorinated compounds. Chiral auxiliary approaches and asymmetric catalysis have been successfully applied to cyclohexane systems.

Asymmetric fluorination can be achieved through chiral enolate chemistry, where the stereochemical outcome is controlled by the facial selectivity of fluorine delivery. The Ireland-Claisen rearrangement has been particularly successful for preparing α-fluoro carboxylic acids with high stereoselectivity.

Catalytic Pathway Elucidation

Catalytic methods for the synthesis and transformation of 1-fluorocyclohexane-1-carboxylic acid have emerged as efficient alternatives to stoichiometric processes. These approaches offer advantages in terms of atom economy, functional group tolerance, and environmental sustainability.

Transition Metal Catalysis

Palladium and copper catalysts have been employed in various fluorination reactions, including C-H fluorination and cross-coupling reactions with fluoride sources. The mechanism typically involves oxidative addition of organic electrophiles, followed by fluoride coordination and reductive elimination to form the C-F bond.

Rhodium catalysts have shown particular promise for selective fluorination reactions. The mechanism involves the formation of rhodium-fluoride complexes that can undergo insertion reactions with organic substrates. The stereochemical outcome is controlled by the ligand environment and the nature of the fluoride source.

Organocatalytic Processes

Organocatalytic fluorination has emerged as a powerful tool for accessing fluorinated compounds under mild conditions. These reactions typically proceed through enamine or iminium ion intermediates that activate substrates toward electrophilic fluorination.

The mechanism involves the formation of chiral intermediates that control the stereochemical outcome of fluorination. The catalyst can be recovered and reused, making these processes environmentally attractive. The scope of organocatalytic fluorination continues to expand with the development of new catalyst systems.

Electrochemical Catalysis

Electrochemical fluorination offers unique advantages for the synthesis of fluorinated compounds [22]. The mechanism involves the anodic oxidation of substrates to generate reactive intermediates that undergo fluorination with fluoride sources.

The process can be carried out under mild conditions using simple equipment. The selectivity is controlled by the electrode potential, electrolyte composition, and reaction medium [22]. Recent developments have focused on improving the efficiency and selectivity of these transformations.

Solvent Effects on Reaction Mechanisms

The choice of solvent has a profound impact on the mechanism and outcome of fluorination reactions involving cyclohexane carboxylic acid derivatives. Different solvents can alter reaction pathways, stereoselectivity, and product distributions through various interactions with reactants and intermediates [22].

Polar Protic Solvents

Polar protic solvents such as alcohols and water can participate in fluorination reactions through hydrogen bonding interactions. These solvents can stabilize ionic intermediates and affect the nucleophilicity of fluoride sources. The mechanism may involve solvent-assisted pathways that alter the stereochemical outcome.

Hexafluoroisopropanol has emerged as a particularly effective solvent for certain fluorination reactions. Its strong hydrogen bonding ability and unique electronic properties can dramatically enhance reaction rates and selectivity. The mechanism involves the formation of hydrogen-bonded complexes that activate substrates toward fluorination.

Polar Aprotic Solvents

Acetonitrile and dimethylformamide are commonly used polar aprotic solvents for fluorination reactions. These solvents can solvate ionic species without competing for hydrogen bonding sites [22]. The mechanism typically involves the formation of tight ion pairs that undergo nucleophilic or electrophilic fluorination.

The choice between different polar aprotic solvents can significantly affect reaction outcomes. For example, acetonitrile may promote electrode passivation in electrochemical fluorination, while dimethoxyethane enhances fluoride nucleophilicity through cation solvation [22].

Nonpolar Solvents

Nonpolar solvents such as toluene and hexane are used in specific fluorination reactions where ionic interactions need to be minimized. These solvents promote the formation of tight ion pairs and can favor specific conformational states of substrates.

In the Ireland-Claisen rearrangement of α-fluoro esters, the use of toluene as solvent promotes the formation of (Z)-enolate intermediates, leading to enhanced stereoselectivity. The mechanism involves the preferential solvation of specific conformational states that determine the reaction outcome.

Ionic Liquid Media

Ionic liquids have emerged as versatile solvents for fluorination reactions, offering unique properties that can be tuned through structural modifications [22]. These media can dramatically alter reaction mechanisms through specific interactions with reactants and products.

The mechanism in ionic liquid media often involves the formation of unique solvation structures that are not accessible in conventional solvents [22]. This can lead to enhanced selectivity and the ability to carry out reactions under solvent-free conditions. The choice of cation and anion components allows for fine-tuning of the reaction environment.

Table 1: Physical and Chemical Properties of 1-Fluorocyclohexane-1-carboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁FO₂ |

| Molecular Weight (g/mol) | 146.16 |

| CAS Number | 117169-31-0 |

| IUPAC Name | 1-fluorocyclohexane-1-carboxylic acid |

| Melting Point | N/A |

| Boiling Point (°C) | 227.6 at 760 mmHg |

| Density (g/cm³) | 1.15 |

| Flash Point (°C) | 91.4 |

| LogP | 1.74 |

| Polar Surface Area (Ų) | 37.30 |

| H-Bond Donors | 1 |

| H-Bond Acceptors | 3 |

Table 2: Comparison of Related Fluorinated Cyclohexane Derivatives

| Compound | CAS Number | Molecular Weight | Position of Fluorine |

|---|---|---|---|

| 1-Fluorocyclohexane-1-carboxylic acid | 117169-31-0 | 146.16 | 1-position (geminal to COOH) |

| 2-Fluorocyclohexane-1-carboxylic acid | 1529678-51-0 | 146.16 | 2-position (β to COOH) |

| 3-Fluorocyclohexane-1-carboxylic acid | 888970-80-7 | 146.16 | 3-position (γ to COOH) |

| 4-Fluorocyclohexane-1-carboxylic acid | 95233-41-3 | 146.16 | 4-position (δ to COOH) |

| 4-Amino-1-fluorocyclohexane-1-carboxylic acid | 1427378-61-7 | 161.18 | 1-position with 4-amino |

Table 3: Fluorination Reaction Mechanisms Overview

| Mechanism Type | Common Reagents | Reaction Conditions | Advantages |

|---|---|---|---|

| Electrophilic Fluorination | Selectfluor, NFSI, F₂ | Mild, room temperature to 80°C | High regioselectivity |

| Nucleophilic Fluorination | KF, CsF, TBAF | High temperature, polar solvents | Wide substrate scope |

| Deoxyfluorination | DAST, PhenoFluor, XtalFluor-E | Mild to moderate, anhydrous conditions | Direct alcohol conversion |

| Radical Fluorination | AgF₂, Mn(OAc)₃/Et₃N·3HF | Variable, often requires initiation | Late-stage functionalization |

| Metal-Catalyzed Fluorination | Pd/Cu complexes with fluoride sources | Mild, specific ligand systems | Functional group tolerance |

Table 4: Solvent Effects on Fluorination Reactions

| Solvent | Polarity | Effect on Fluorination | Typical Applications |

|---|---|---|---|

| Acetonitrile (MeCN) | High | Can cause passivation | General electrophilic fluorination |

| Dichloromethane (DCM) | Medium | Promotes fluorodesulfurization | Selective transformations |

| 1,2-Dimethoxyethane (DME) | Medium | Enhanced nucleophilicity of F⁻ | Improved yields in anodic fluorination |

| Toluene | Low | Promotes (Z)-enolate formation | Ireland-Claisen rearrangements |

| Hexafluoroisopropanol (HFIP) | High | Strong hydrogen bonding | Specialized deoxyfluorination |

| Ionic Liquids | Variable | Unique selectivity control | Solvent-free conditions |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant